molecular formula C37H62O8 B1245894 Marianoside A

Marianoside A

Cat. No.: B1245894
M. Wt: 634.9 g/mol
InChI Key: BQSKVEDRDUPKAI-ADEYTEBPSA-N
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Description

Marianoside A is a naturally occurring glycoside compound isolated from Silybum marianum (milk thistle), a plant widely studied for its hepatoprotective and antioxidant properties. These compounds are characterized by their ability to modulate enzymatic activity, particularly in protease inhibition, which has implications for therapeutic applications in inflammation and metabolic disorders.

Properties

Molecular Formula

C37H62O8

Molecular Weight

634.9 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,4R,5R,10S,13R,14R,17R)-4-(hydroxymethyl)-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C37H62O8/c1-21(9-10-22(2)33(3,4)43)23-13-17-37(8)25-11-12-27-34(5,24(25)14-18-36(23,37)7)16-15-28(35(27,6)20-39)45-32-31(42)30(41)29(40)26(19-38)44-32/h21,23,26-32,38-43H,2,9-20H2,1,3-8H3/t21-,23-,26-,27-,28+,29-,30+,31-,32+,34-,35+,36-,37+/m1/s1

InChI Key

BQSKVEDRDUPKAI-ADEYTEBPSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C

Canonical SMILES

CC(CCC(=C)C(C)(C)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)CO)OC5C(C(C(C(O5)CO)O)O)O)C)C)C

Synonyms

marianoside A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The closest structural analog to Marianoside A is Marianoside B, which shares a similar glycosidic backbone but differs in substituent groups. Key comparative data are summarized below:

Compound Molecular Formula Melting Point (°C) Specific Rotation [α]D<sup>25</sup> Chymotrypsin Inhibition (IC50) Natural Source
Marianoside A Not reported Not reported Not reported Not explicitly stated Silybum marianum
Marianoside B C37H62O6 240–242 +20° (c = 1.0, MeOH) 28.2 ± 0.8 µM Silybum marianum
Chymostatin C30H47N5O7 Not reported Not reported 7.01 ± 0.1 µM Synthetic/Standard control

Key Findings :

  • Marianoside B demonstrates moderate chymotrypsin inhibitory activity compared to the synthetic control Chymostatin, suggesting that glycosylation patterns or steric effects may reduce potency in Marianosides .
Source and Yield Comparison

Both Marianoside A and B are derived from Silybum marianum, but Marianoside B has a documented isolation yield of 0.0037% from the whole herb . No yield data are available for Marianoside A, highlighting a gap in current phytochemical studies.

Functional Group Analysis

While Marianoside A’s exact structure is unspecified, Marianoside B contains a triterpenoid aglycone core linked to sugar moieties, a common feature in bioactive glycosides. The presence of hydroxyl and methoxy groups in Marianoside B may contribute to its solubility and target binding, though this remains speculative for Marianoside A .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating Marianoside A from natural sources, and how can researchers optimize yield and purity?

  • Methodological Answer : Marianoside A isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography (CC) or HPLC. Optimization requires adjusting solvent polarity gradients and stationary phases (e.g., silica gel, C18). Purity is validated via NMR (¹H/¹³C) and LC-MS, with yield improvements achieved through fractional crystallization or countercurrent chromatography .
  • Data Example :

ParameterOptimal ConditionImpact on Yield
Solvent70% EthanolMaximizes polar glycoside extraction
ColumnC18 Reverse PhaseEnhances separation of glycosides

Q. How can researchers confirm the structural identity of Marianoside A, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural elucidation combines spectroscopic methods:

  • NMR : Assign proton/carbon signals via 2D experiments (COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone structure.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+Na]+ ion at m/z 789.3521).
  • X-ray crystallography (if crystalline) provides absolute configuration .

Q. What in vitro assays are recommended for preliminary assessment of Marianoside A’s bioactivity?

  • Methodological Answer : Standard assays include:

  • Antioxidant : DPPH/ABTS radical scavenging (IC50 calculation).
  • Anti-inflammatory : COX-2 inhibition ELISA.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
    Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for Marianoside A?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound stability. Mitigation strategies:

  • Standardize protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Stability testing : Monitor Marianoside A degradation under assay conditions via LC-MS.
  • Meta-analysis : Apply PRISMA guidelines to systematically compare literature data, highlighting confounding variables (e.g., extraction methods, purity) .

Q. What strategies can optimize the total synthesis of Marianoside A, particularly for stereochemical control during glycosylation?

  • Methodological Answer : Key steps include:

  • Glycosyl donor activation : Use trichloroacetimidates with BF3·Et2O catalysis for β-selectivity.
  • Protecting groups : Temporarily mask hydroxyls with benzyl/acetate groups to direct regioselectivity.
  • Monitoring : Track reaction progress via TLC (silica GF254) and optimize temperature (-20°C to 0°C) to minimize side reactions .

Q. How can computational methods (e.g., molecular docking) predict Marianoside A’s mechanism of action, and what validation experiments are required?

  • Methodological Answer :

  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., TNF-α, NF-κB). Validate with site-directed mutagenesis or SPR analysis for binding affinity (KD).
  • Pathway analysis : Pair with RNA-seq to identify differentially expressed genes post-treatment. Cross-validate predictions via Western blot (e.g., phosphorylated IκBα levels) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Marianoside A studies?

  • Methodological Answer :

  • Nonlinear regression : Fit data to log-dose vs. response curves (GraphPad Prism).
  • Error analysis : Report 95% confidence intervals for IC50/EC50 values.
  • Multivariate analysis : Use PCA or ANOVA to assess interactions between variables (e.g., solvent, concentration) .

Guidelines for Data Presentation

  • Tables/Figures : Follow Beilstein Journal guidelines (e.g., Roman numerals for tables, self-explanatory titles). Use line graphs for time-dependent bioactivity and heatmaps for omics data .
  • Reproducibility : Document all experimental parameters (e.g., HPLC gradients, NMR frequencies) in supplementary materials .

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